

The Natural Abundance of Enterolactone in Human Samples: An In-depth Technical Guide

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Compound of Interest

Compound Name: Enterolactone-d6

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Abstract

Enterolactone, a mammalian lignan derived from the metabolism of plant-based precursors by the gut microbiota, has garnered significant scientific interest for its potential roles in human health and disease. As a biomarker of dietary intake of lignan-rich foods and a modulator of various physiological processes, understanding its natural abundance in different human biological matrices is crucial for clinical and pharmaceutical research. This technical guide provides a comprehensive overview of the natural concentrations of enterolactone in human plasma, serum, urine, and feces. It details the established analytical methodologies for its quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Time-Resolved Fluoroimmunoassay (TR-FIA). Furthermore, this guide elucidates key signaling pathways influenced by enterolactone, offering a molecular context for its biological activities. All quantitative data are summarized in structured tables for ease of comparison, and experimental workflows and signaling pathways are visualized using diagrams to facilitate comprehension.

Introduction

Enterolactone is an enterolignan, a class of phytoestrogens, that is not directly consumed in the diet but is produced by the intestinal microflora from plant lignan precursors such as secoisolariciresinol and matairesinol. These precursors are abundant in a variety of foods, including flaxseeds, whole grains, legumes, fruits, and vegetables. The conversion of plant

lignans to enterolactone is highly dependent on the composition and metabolic activity of an individual's gut microbiome. Once produced, enterolactone is absorbed into the bloodstream and circulates throughout the body, where it can exert a range of biological effects.

Research has linked enterolactone to various health outcomes, including a reduced risk of certain hormone-dependent cancers, cardiovascular diseases, and type 2 diabetes. Its mechanisms of action are multifaceted and are thought to involve modulation of estrogen receptor signaling, as well as other key cellular pathways. Given its potential as a biomarker and a bioactive compound, accurate and precise measurement of enterolactone in human samples is paramount for advancing our understanding of its physiological significance and therapeutic potential.

Natural Abundance of Enterolactone in Human Samples

The concentration of enterolactone in human biological fluids and feces exhibits significant inter-individual variability. This variation is influenced by a multitude of factors including dietary habits, the composition of the gut microbiota, sex, age, body mass index (BMI), and smoking status. The following tables summarize the reported concentrations of enterolactone in plasma, serum, urine, and feces from various studies.

Plasma and Serum Enterolactone Concentrations

Enterolactone in circulation is predominantly found in its conjugated forms (glucuronides and sulfates), with only a small fraction existing as the free, unconjugated form. Most analytical methods measure the total enterolactone concentration after enzymatic hydrolysis of the conjugates.

| Sample Type | Population | Median/Mean Concentration (nmol/L) | Range (nmol/L) | Key Influencing Factors | Citation |
|-------------|---|------------------------------------|----------------------------------|--|---|
| Serum | Finnish men (25-64 years) | 13.8 | 0 - 95.6 | Diet (whole grains, fruit, berries), constipation | [1] |
| Serum | Finnish women (25-64 years) | 16.6 | 0 - 182.6 | Diet (vegetables), age, constipation, smoking | [1] |
| Plasma | Danish individuals with type 2 diabetes | 10.9 | 1.3 - 59.6 (5th-95th percentile) | Lower than general cohort | [2] [3] |
| Plasma | Healthy US men | 29.3 (average) | Not specified | Lignan intake, gut microbiome composition | [2] |
| Serum | Healthy adults on habitual diet | Varies between individuals | Varies | (-)-enantiomer dominates before flaxseed supplementation | [4] |
| Serum | Healthy adults after flaxseed supplementation (25g/day) | Significantly increased | Varies | Proportion of (+)-enantiomer significantly increased | [4] |

| | | | | | |
|-------|--|--|---------------|-------------------------|-----|
| Serum | Overweight, hyperinsuline mic adults on whole-grain diet | Increased by 6.2 nmol/L compared to refined-grain diet | Not specified | Whole-grain food intake | [5] |
|-------|--|--|---------------|-------------------------|-----|

Urinary Enterolactone Concentrations

Urine is a major route of excretion for enterolactone and its metabolites. Urinary levels are often used as a non-invasive biomarker of lignan intake and enterolactone production. Concentrations are typically normalized to creatinine to account for variations in urine dilution.

| Population | Median/Mean Concentration | Key Observations | Citation |
|----------------------------------|---|--|----------|
| US adults (NHANES) | Mean (natural log transformed): 5.4-5.6 ng/mL | Inversely associated with blood pressure and hypertension risk | [6] |
| Women attempting pregnancy | Median: 990 nmol/L (in those who became pregnant) vs. 412 nmol/L (in those who did not) | Higher concentrations associated with shorter time to pregnancy | [6] |
| Adults (population-based cohort) | Varies (analyzed in quartiles) | Third quartile of urinary enterolactone associated with reduced all-cause and cardiovascular mortality | [6] |

Fecal Enterolactone Concentrations

Fecal enterolactone concentrations reflect the unabsorbed fraction and the direct production by the gut microbiota in the colon. Data on fecal enterolactone levels are less abundant in the literature compared to plasma, serum, and urine.

| Sample Condition | Population | Concentration | Key Observations | Citation |
|-----------------------------|--|-------------------------------|---|---|
| In vitro fecal fermentation | Healthy younger and premenopausal donors | Varies with fermentation time | Demonstrates the dynamic production of enterolactone by gut microbiota from precursors | [4] |
| Fecal dilutions | Healthy adults | Varies | Individuals with moderate to high concentrations of enterolactone-producing bacteria produced significantly larger amounts of enterolactone | [5] [7] [8] |

Experimental Protocols for Enterolactone Quantification

The accurate quantification of enterolactone is essential for research and clinical applications. The following sections provide detailed methodologies for the most commonly employed analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of enterolactone due to its high sensitivity, specificity, and ability to measure both conjugated and unconjugated forms.

Sample Preparation (Plasma/Serum)

- **Protein Precipitation:** To 100 μL of plasma or serum, add 300 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., $^{13}\text{C}_3$ -enterolactone).
- **Vortexing:** Vortex the mixture vigorously for 1 minute to precipitate proteins.
- **Centrifugation:** Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 μL of the initial mobile phase.

Enzymatic Hydrolysis (for total enterolactone)

- To 100 μL of plasma or serum, add an internal standard and 50 μL of β -glucuronidase/sulfatase solution in acetate buffer (pH 5.0).
- Incubate the mixture at 37°C for at least 2 hours (or overnight).
- Proceed with liquid-liquid extraction or solid-phase extraction.

Liquid Chromatography (LC) Conditions

- **Column:** A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm particle size).
- **Mobile Phase A:** 0.1% formic acid in water.
- **Mobile Phase B:** 0.1% formic acid in acetonitrile.
- **Gradient:** A linear gradient from 10-90% B over 5-10 minutes.
- **Flow Rate:** 0.3 - 0.5 mL/min.
- **Column Temperature:** 40°C.

Tandem Mass Spectrometry (MS/MS) Parameters

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for enterolactone and the internal standard. A common transition for enterolactone is m/z 297.1 \rightarrow 269.1.
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for enterolactone analysis, which requires derivatization to increase the volatility of the analyte.

Sample Preparation (Urine)

- Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and β -glucuronidase/sulfatase. Incubate at 37°C overnight.
- Extraction: Perform a liquid-liquid extraction with diethyl ether or ethyl acetate.
- Evaporation: Evaporate the organic layer to dryness.
- Derivatization: Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

Gas Chromatography (GC) Conditions

- Column: A capillary column suitable for steroid or phytoestrogen analysis (e.g., a 5% phenyl-methylpolysiloxane column).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C).

Mass Spectrometry (MS) Parameters

- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized enterolactone and internal standard.

Time-Resolved Fluoroimmunoassay (TR-FIA)

TR-FIA is a sensitive immunoassay technique that can be used for high-throughput screening of enterolactone in plasma or serum.

Principle

This competitive immunoassay involves an antibody specific to enterolactone, a europium-labeled enterolactone tracer, and enterolactone in the sample. The amount of fluorescence emitted by the bound europium chelate is inversely proportional to the concentration of enterolactone in the sample.

Procedure Outline

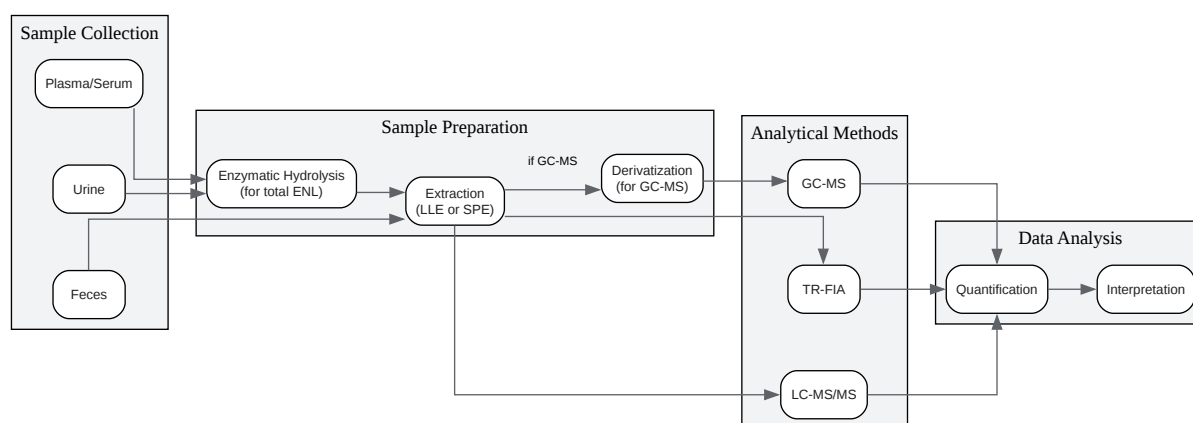
- Sample Pre-treatment: Perform enzymatic hydrolysis and ether extraction of plasma/serum samples as described for GC-MS.
- Assay Plate Preparation: Coat microtiter plates with an anti-rabbit IgG antibody.
- Immunoassay:
 - Add enterolactone standards or extracted samples to the wells.
 - Add a rabbit anti-enterolactone antibody.
 - Add the europium-labeled enterolactone tracer.
 - Incubate to allow competitive binding.
- Washing: Wash the wells to remove unbound reagents.
- Enhancement: Add an enhancement solution to dissociate the europium ions from the tracer and form a new, highly fluorescent chelate.

- Detection: Measure the time-resolved fluorescence using a suitable plate reader.

Signaling Pathways and Experimental Workflows

Enterolactone's biological effects are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and a general experimental workflow for enterolactone analysis.

Experimental Workflow for Enterolactone Analysis

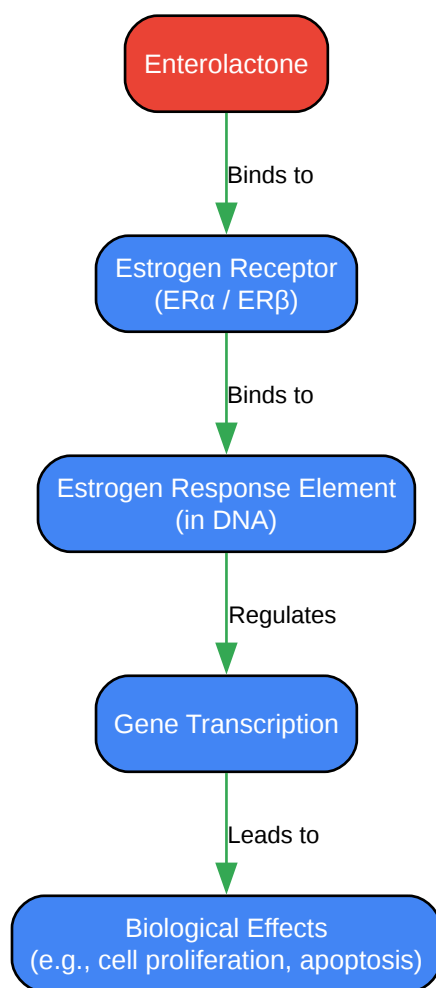


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General experimental workflow for enterolactone analysis.

Estrogen Receptor Signaling Pathway

Enterolactone is known to bind to estrogen receptors (ER α and ER β) and can act as a selective estrogen receptor modulator (SERM), exhibiting both estrogenic and anti-estrogenic activities depending on the cellular context.

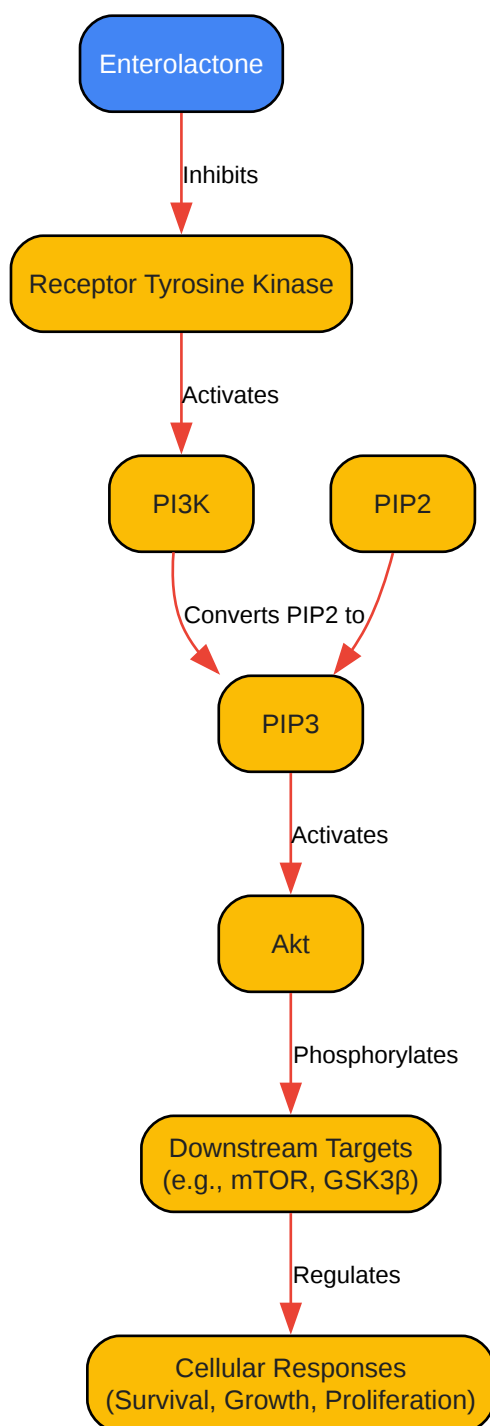


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Simplified estrogen receptor signaling pathway for enterolactone.

PI3K/Akt Signaling Pathway

Enterolactone has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.

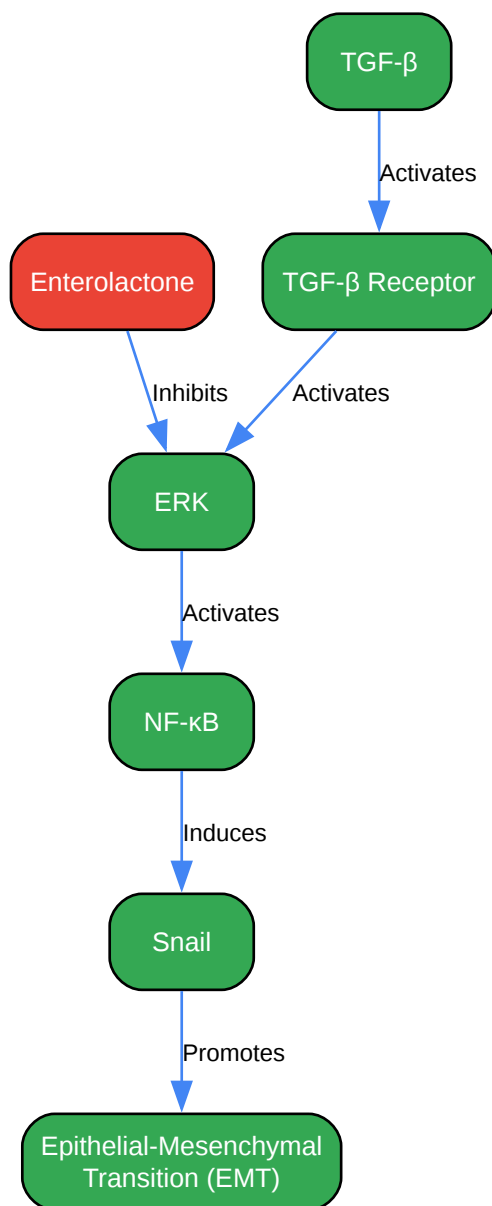


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Modulation of the PI3K/Akt signaling pathway by enterolactone.

ERK/NF-κB/Snail Signaling Pathway

Enterolactone can also influence the ERK/NF- κ B/Snail signaling pathway, which is implicated in processes like epithelial-mesenchymal transition (EMT) and cancer metastasis.



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Inhibition of the ERK/NF- κ B/Snail signaling pathway by enterolactone.

Conclusion

The natural abundance of enterolactone in human samples is a complex and dynamic parameter influenced by a variety of host and environmental factors. This technical guide has provided a consolidated overview of the current knowledge on enterolactone concentrations in

different biological matrices, detailed analytical methodologies for its quantification, and insights into its molecular mechanisms of action. The presented data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of nutrition, clinical chemistry, pharmacology, and oncology. Further research is warranted to fully elucidate the clinical implications of enterolactone and to standardize methodologies for its analysis, particularly in fecal samples. A deeper understanding of the factors that govern enterolactone production and its biological activities will be instrumental in harnessing its potential for disease prevention and therapy.

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